N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-chlorobenzenesulfonamide
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Overview
Description
Benzofuran is a heterocyclic compound . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . They are found naturally in plants and can also be obtained through synthetic reactions .
Synthesis Analysis
Benzofuran derivatives can be synthesized from various methods . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions . For instance, the reaction of a mixture of equimolar quantities of 2-acetylbenzofuran and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for two hours yielded 1- (1- (benzofuran-2-yl)ethylidene)-2- (2,4,6-trichlorophenyl)hydrazine .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary depending on their specific structures . For example, 2-Benzofuranyl methyl ketone is not a hazardous substance or mixture according to its safety data sheet .Scientific Research Applications
Selectivity and Metabolism in Herbicides
A significant application of similar benzenesulfonamide derivatives is in the field of agriculture, particularly as herbicides. For instance, the metabolism of chlorsulfuron, a closely related compound, has been studied to understand the biological basis for the selectivity of this new herbicide for cereals. Crop plants like wheat, oats, and barley rapidly metabolize chlorsulfuron into a polar, inactive product, which is crucial for its selectivity and safety profile in agricultural use (Sweetser, Schow, & Hutchison, 1982).
Photodynamic Therapy for Cancer Treatment
Another application area is in photodynamic therapy (PDT) for cancer treatment. New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for treating cancer using photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Novel Nonsteroidal Progesterone Receptor Antagonists
In the realm of pharmaceutical development, N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been identified as a novel class of nonsteroidal progesterone receptor (PR) antagonists. These compounds offer potential for the clinical treatment of various diseases, such as uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders, highlighting the versatility of benzenesulfonamide derivatives in drug development (Yamada et al., 2016).
Mechanism of Action
Benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For example, some benzofuran derivatives were able to inhibit acetylcholinesterase (AChE), or had the capability of reducing aggregated beta-amyloid (Aβ) in the brain .
Future Directions
Benzofuran derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on developing novel benzofuran derivatives with enhanced biological activities and potential applications as drugs .
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c1-17(20,16-9-12-5-2-3-8-15(12)23-16)11-19-24(21,22)14-7-4-6-13(18)10-14/h2-10,19-20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNGPXSOCJFJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=CC=C1)Cl)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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